REACTION_CXSMILES
|
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1)#[N:2].[C:11]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])#[N:12].N1CCCCC1>C(O)C>[CH2:17]([O:16][C:14](=[O:15])[C:13]([C:11]#[N:12])=[CH:7][C:6]1[CH:9]=[CH:10][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1)[CH3:18]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
2.59 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.097 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution is stirred at room temperature until
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This takes approx. 2 hours during which time a precipitate is formed
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered
|
Type
|
CUSTOM
|
Details
|
recrystallised
|
Type
|
CUSTOM
|
Details
|
alternatively, the crude reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
chromatographed over silica with cyclohexane/ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to yield a white solid
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(=CC1=CC=C(C=C1)C#N)C#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |